

Application Notes: Multicomponent Reactions Involving Mesoxalonnitrile

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Compound of Interest

Compound Name: Mesoxalonnitrile

CAS No.: 1115-12-4

Cat. No.: B072847

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Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures with high atom economy and efficiency.[1][2] This guide focuses on the strategic use of **mesoxalonnitrile**, a highly activated C3-carbonyl synthon, in isocyanide-based MCRs. Unlike its well-known counterpart, malononitrile, which typically serves as a nucleophile precursor, **mesoxalonnitrile** functions as a potent electrophile. This document provides a detailed exploration of its reactivity in the context of the Passerini three-component reaction, offering a generalized protocol for the synthesis of novel α -acyloxy- α,α -dicyano amides. Furthermore, it outlines a subsequent transformation of these adducts into highly substituted oxazole frameworks, which are privileged structures in medicinal chemistry.[3] These protocols and insights are designed to empower researchers to leverage the unique reactivity of **mesoxalonnitrile** for the discovery and development of novel chemical entities.

The Unique Reactivity of Mesoxalonitrile: An Electrophilic Powerhouse

In the landscape of C3 synthons for multicomponent reactions, the distinction between malononitrile and **mesoxalonitrile** is critical. Malononitrile, $\text{CH}_2(\text{CN})_2$, is characterized by its "active methylene" group. The protons of this group are acidic, making it a precursor for carbanionic nucleophiles used in reactions like Knoevenagel condensations and Michael additions.

In stark contrast, **mesoxalonitrile**, $\text{O}=\text{C}(\text{CN})_2$, also known as carbon dicyanide or carbonyl cyanide, possesses a fundamentally different reactivity profile. Its structure features a central carbonyl group flanked by two powerful electron-withdrawing nitrile groups. This arrangement renders the carbonyl carbon exceptionally electron-deficient and therefore highly electrophilic. This intense electrophilicity makes **mesoxalonitrile** an ideal, albeit highly reactive, carbonyl component for MCRs that are initiated by nucleophilic attack on a $\text{C}=\text{O}$ bond, such as the Passerini and Ugi reactions.^{[4][5][6]}

The Passerini Three-Component Reaction (P-3CR) with Mesoxalonitrile

The Passerini reaction is a classic isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to directly form an α -acyloxy amide.^{[4][7][8]} Employing **mesoxalonitrile** as the carbonyl component provides a direct route to densely functionalized amides bearing a quaternary carbon substituted with two nitrile groups.

General Reaction Scheme:

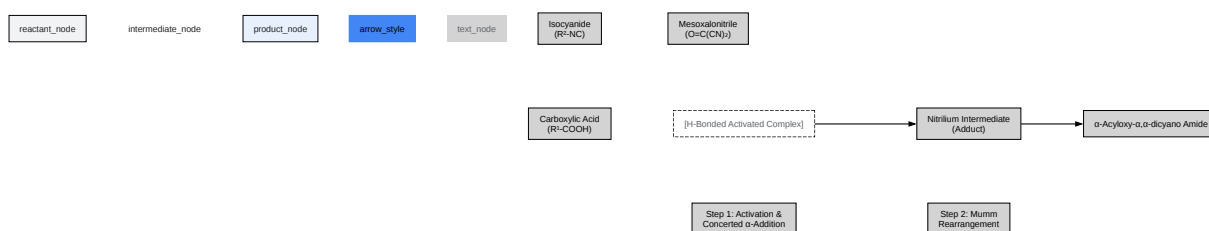
(Self-generated image for illustrative purposes)

2.1. Reaction Mechanism

The reaction is widely believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where hydrogen bonding plays a key role.^{[4][8]}

- **Activation:** The carboxylic acid forms a hydrogen-bonded complex with the highly electrophilic carbonyl group of **mesoxalonitrile**, further activating it towards nucleophilic attack.

- α -Addition: The nucleophilic carbon of the isocyanide attacks the activated carbonyl carbon. Simultaneously, the carboxylate oxygen attacks the isocyanide carbon in a concerted, trimolecular step. This forms a cyclic pentacovalent intermediate or transition state.[9]
- Rearrangement: This intermediate rapidly collapses via an intramolecular acyl transfer, known as a Mumm-type rearrangement, to yield the final, thermodynamically stable α -acyloxy amide product.[6][10]



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Sources

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